![molecular formula C26H29ClN6 B14068088 1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a biphenyl structure, and pyrrolidine moieties. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
The synthesis of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride involves multiple steps, including the formation of the imidazole ring, the biphenyl linkage, and the incorporation of pyrrolidine groups. The synthetic route typically starts with the preparation of the imidazole ring through cyclization reactions involving suitable precursors. The biphenyl structure is then introduced via coupling reactions, and finally, the pyrrolidine moieties are added through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反应分析
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
科学研究应用
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biochemical assays.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl structure provides rigidity and stability to the molecule, enhancing its binding affinity to target proteins. The pyrrolidine moieties contribute to the compound’s overall hydrophobicity and influence its cellular uptake and distribution. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
相似化合物的比较
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride can be compared with other similar compounds, such as:
1H-Imidazole derivatives: These compounds share the imidazole ring structure but may differ in their substituents and overall molecular architecture.
Biphenyl compounds: These compounds contain the biphenyl structure but may lack the imidazole and pyrrolidine moieties.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring but may have different substituents and linkages.
The uniqueness of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride lies in its combination of these three structural elements, which confer distinct chemical and biological properties.
属性
分子式 |
C26H29ClN6 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C26H28N6.ClH/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22;/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32);1H |
InChI 键 |
YYYCGZIHLFZWDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


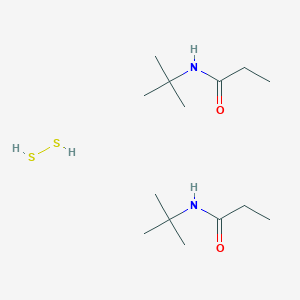
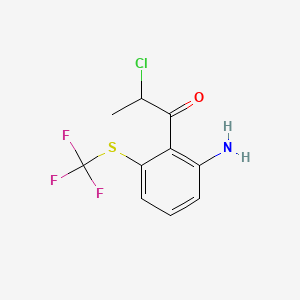
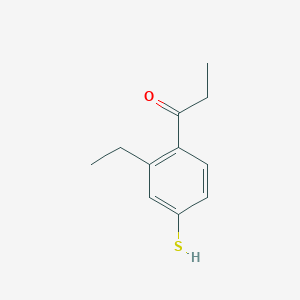

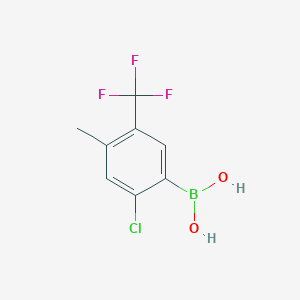
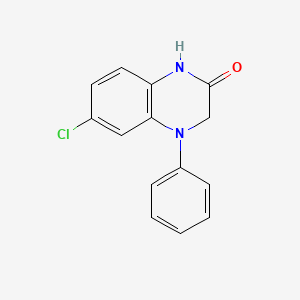
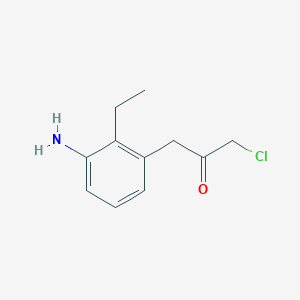
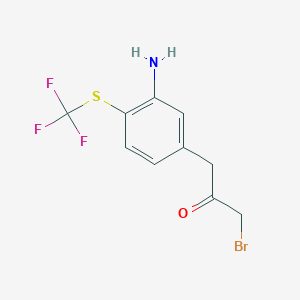
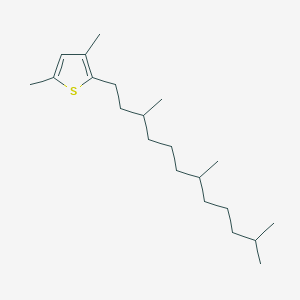
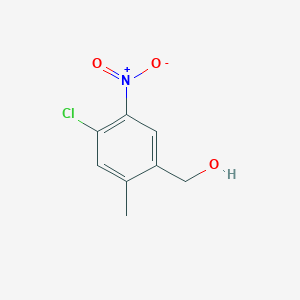
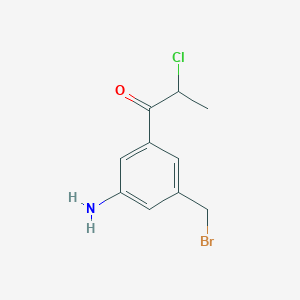

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
